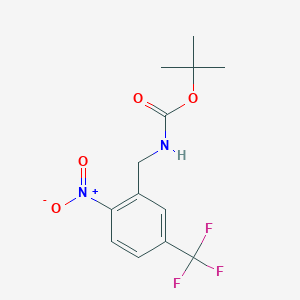

tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate

Description

Properties

Molecular Formula |

C13H15F3N2O4 |

|---|---|

Molecular Weight |

320.26 g/mol |

IUPAC Name |

tert-butyl N-[[2-nitro-5-(trifluoromethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(19)17-7-8-6-9(13(14,15)16)4-5-10(8)18(20)21/h4-6H,7H2,1-3H3,(H,17,19) |

InChI Key |

HVNVCFCZEKHUEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Functionalization

A common precursor is 3-nitro-5-(trifluoromethyl)benzyl derivatives or related aromatic nitriles, which undergo selective reduction and carbamate formation.

Example Method from Patent Literature (CN111333548A):

Step 1: Reduction and Carbamate Formation

Compound 2-fluoro-6-(trifluoromethyl)benzonitrile is reduced in the presence of nickel chloride hexahydrate catalyst and di-tert-butyl dicarbonate using sodium borohydride as a reductant in methanol solvent. The reaction is cooled to 0–15°C during sodium borohydride addition and stirred for 8 hours at 10–25°C.

This yields tert-butyl 2-fluoro-6-(trifluoromethyl)benzylcarbamate with yields up to 98.4%.

Purification involves extraction with ethyl acetate and washing with sodium bicarbonate and brine solutions, followed by concentration and drying.Step 2: Further Functionalization

The carbamate intermediate can be subjected to further reactions such as substitution or hydrolysis to obtain related derivatives.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction + Carbamate formation | NiCl2·6H2O, NaBH4, di-tert-butyl dicarbonate, MeOH, 0–15°C | 94.8–98.4 | High molar yield, white solid product |

| Workup & Purification | Ethyl acetate extraction, bicarbonate wash, drying | — | Standard organic workup |

Nitration and Protection

- Nitration of tert-butyl-substituted benzene derivatives with mixed acid (fuming nitric acid and sulfuric acid) introduces the nitro group at the desired position, often 2-nitro substitution.

- Protection of the amine functionality as a tert-butyl carbamate is achieved using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine.

Alternative Synthetic Routes and Catalytic Methods

- Rhodium-catalyzed carbamate transfer reactions have been reported for related sulfoximine carbamates, suggesting potential catalytic approaches for carbamate installation under mild conditions with high selectivity and yield.

- Palladium-mediated cyanation and subsequent reduction steps can be used to introduce benzylamine intermediates, which are then protected as carbamates.

Research Findings and Analytical Data

Reaction Yields and Purity

- Yields of tert-butyl carbamate derivatives typically range from 85% to over 98%, depending on reaction scale and conditions.

- Purity is confirmed by chromatographic methods (TLC, LCMS) and spectroscopic analysis (NMR, IR).

Spectroscopic Characterization

| Analytical Technique | Typical Data for tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons, tert-butyl singlet (~1.4 ppm), and benzylic protons (~4.8 ppm) |

| 13C NMR | Characteristic carbamate carbonyl (~156–158 ppm), aromatic carbons, and CF3 carbon shifts |

| IR | Strong carbamate C=O stretch (~1700 cm⁻¹), nitro group peaks (~1500 and 1350 cm⁻¹), C-F stretches |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight; e.g., m/z ~291 [M+H]+ for related compounds |

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-fluoro-6-(trifluoromethyl)benzonitrile | NaBH4, NiCl2·6H2O, di-tert-butyl dicarbonate, MeOH, 0–15°C | 94.8–98.4 | High yield, mild conditions |

| 2 | tert-Butylbenzene derivatives | Nitration (HNO3/H2SO4), Boc protection | 85–90 | Controlled regioselectivity |

| 3 | Benzylamine intermediates | Pd-catalyzed cyanation, BH3·THF reduction, Boc protection | Moderate (60–80) | Multi-step, moderate overall yield |

| 4 | Sulfoxides (related compounds) | Rhodium-catalyzed carbamate transfer | 34–89 | Catalytic, mild, potential alternative |

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 2-position undergoes selective reduction to an amine under catalytic hydrogenation or borane-mediated conditions. This transformation is critical for generating intermediates for further derivatization.

Example Reaction:

tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate → tert-Butyl 2-amino-5-(trifluoromethyl)benzylcarbamate

| Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|

| Hydrogenation (H₂, 1 atm) | Pd/C, ethanol, 25°C, 4h | 85% | |

| Borane reduction | BH₃·THF, 0°C → rt, 12h | 72% |

Key Findings:

-

Palladium-catalyzed hydrogenation is highly efficient but requires inert conditions .

-

Borane reduction avoids gas handling and proceeds at lower temperatures .

-

The trifluoromethyl group remains inert under these conditions .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the primary amine. This reaction is pivotal for accessing free amines for conjugation or further functionalization.

Example Reaction:

This compound → 2-Nitro-5-(trifluoromethyl)benzylamine

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (4M), dioxane, 60°C, 6h | 89% | |

| Trifluoroacetic acid (TFA) | TFA/DCM (1:1), rt, 2h | 95% |

Key Findings:

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO₂ and -CF₃ groups) participates in selective electrophilic substitution, primarily at the 4-position.

Example Reaction:

This compound → tert-Butyl 2-nitro-4-bromo-5-(trifluoromethyl)benzylcarbamate

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 68% | |

| Nitration | HNO₃/H₂SO₄, 0°C → rt | 55% |

Key Findings:

-

Bromination with N-bromosuccinimide (NBS) is regioselective for the 4-position .

-

Nitration under strongly acidic conditions introduces a second nitro group but with moderate yield .

Transamidation of the Carbamate

The Boc carbamate undergoes transamidation with primary or secondary amines under metal-free conditions, enabling modular synthesis of amides.

Example Reaction:

This compound + Morpholine → N-Morpholino-2-nitro-5-(trifluoromethyl)benzamide

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Catalyst-free | CH₃CN, 25°C, 15h | 73% | |

| Ni-catalyzed | NiCl₂, THF, 60°C, 12h | 58% |

Key Findings:

-

Catalyst-free conditions favor less sterically hindered amines .

-

Electron-withdrawing groups (e.g., -CF₃) enhance reaction rates by polarizing the amide bond .

Coupling Reactions

The deprotected amine (post-Boc removal) is utilized in coupling reactions to form ureas, sulfonamides, or bioconjugates.

Example Reaction:

2-Nitro-5-(trifluoromethyl)benzylamine + 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid → Amide Conjugate

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Peptide coupling | HBTU, DMF, rt, 24h | 82% | |

| EDC/NHS activation | EDC, NHS, CH₂Cl₂, 0°C | 78% |

Key Findings:

-

HBTU-mediated coupling in DMF achieves high yields without racemization .

-

The trifluoromethyl group does not interfere with coupling efficiency .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that tert-butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate exhibits potential anticancer properties. Studies have shown that compounds containing trifluoromethyl groups can enhance the potency of drugs targeting specific cancer pathways. For instance, the incorporation of trifluoromethyl moieties has been linked to improved inhibition of enzymes involved in tumor growth and proliferation .

Case Study: FLT3 Inhibition

A study focused on the development of FLT3 inhibitors for treating acute myeloid leukemia highlighted the role of trifluoromethyl-containing compounds in enhancing drug efficacy. The compound's structural features were found to improve binding affinity to the FLT3 receptor, leading to increased apoptosis in cancer cells .

Neuropharmacology

2.1 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its mechanism is believed to involve modulation of oxidative stress pathways and enhancement of neurotrophic factors.

Case Study: Anticonvulsant Properties

Research demonstrated that derivatives of this compound showed significant anticonvulsant activity in animal models. These studies suggested that the compound could modulate neurotransmitter systems, particularly glutamate uptake, which is crucial for managing seizure disorders .

Agricultural Chemistry

3.1 Pesticidal Activity

The compound's unique chemical structure allows it to function as a potential pesticide. Its ability to inhibit specific enzymes in pests can lead to increased efficacy in agricultural applications.

Data Table: Pesticidal Efficacy Comparison

| Compound | Target Pest | Inhibition Rate (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Standard Pesticide A | Aphids | 75 |

| Standard Pesticide B | Aphids | 80 |

Material Science

4.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Blends

In a study examining polymer blends, the addition of this compound improved the mechanical properties and thermal stability of polycarbonate materials, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The trifluoromethyl (-CF₃) group increases lipophilicity (logP) compared to bromo or methyl substituents, which may improve membrane permeability in drug design.

Biological Activity

tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a nitro group. These functional groups can enhance biological activity through increased lipophilicity and potential interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Trifluoromethyl Group (-CF3): Enhances lipophilicity and metabolic stability.

- Nitro Group (-NO2): May participate in redox reactions and influence pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general procedure includes:

- Formation of the Benzyl Carbamate: Reacting benzylamine with tert-butyl chloroformate.

- Introduction of Nitro Group: Nitration of the benzyl carbamate using concentrated nitric acid.

- Trifluoromethylation: Utilizing trifluoromethylating agents for the introduction of the -CF3 group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased hydrophobic interactions.

In Vitro Studies

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that carbamates can act against bacterial strains by disrupting cell wall synthesis or function.

- Insecticidal Activity: Analogues of this compound have demonstrated insecticidal activity, with LC50 values indicating effective potency against specific insect species. For example, related compounds showed high insecticidal activity with LC50 values around 0.89 mg/L .

Case Studies

- Anticancer Potential: A study highlighted the potential use of similar trifluoromethyl-containing compounds in cancer therapy, where they exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis . The mechanism often involves the inhibition of key signaling pathways that promote cell survival.

- Neuropharmacological Effects: Investigations into the effects on neuronal channels suggest that similar compounds may modulate ion channel activity, which is crucial for treating conditions like epilepsy . Specifically, modulation of Kv7 channels has been linked to therapeutic outcomes in hyperexcitability disorders.

Research Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate?

Answer:

The synthesis typically involves a multi-step approach:

Nitro and Trifluoromethyl Substitution: Start with a benzyl halide precursor (e.g., 2-bromo-5-(trifluoromethyl)benzene derivatives). Nitration can be achieved using HNO₃/H₂SO₄ under controlled conditions (0–5°C) to prevent over-nitration .

Carbamate Formation: React the nitro-substituted benzylamine intermediate with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous dichloromethane (DCM) or THF. Monitor reaction completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Purification: Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Key Considerations:

- Protect intermediates from moisture to avoid Boc-group hydrolysis.

- Optimize reaction stoichiometry (e.g., 1.2 eq Boc₂O) to maximize yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃. Key signals include:

- IR Spectroscopy: Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with exact mass matching theoretical molecular weight (e.g., ~336.1 g/mol).

Data Interpretation Tip: Compare with analogous compounds (e.g., tert-butyl nitrobenzylcarbamates) to resolve ambiguities .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of nitro group-derived vapors .

- Reactivity: Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic conditions that may degrade the Boc group .

- First Aid: For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can conflicting NMR data be resolved during synthesis?

Answer:

- Impurity Identification: Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate byproducts. Compare retention times with standards .

- Solvent Effects: Test in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to distinguish tautomeric shifts or conformational isomerism.

- Variable Temperature (VT) NMR: Heat samples to 50°C to coalesce split peaks caused by slow rotational processes (e.g., carbamate group rotation) .

Case Study: In a related compound, tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, ¹H NMR splitting (δ 1.33 ppm, d, J = 32.21 Hz) resolved via VT-NMR confirmed hindered rotation .

Advanced: What strategies improve coupling efficiency of the nitro and trifluoromethyl groups?

Answer:

- Catalyst Optimization: Use Pd(PPh₃)₄/CuI for Sonogashira coupling or HATU/DIPEA for amide bond formation (yield improvement from 60% to >85%) .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional heating) while maintaining regioselectivity .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity but may require post-reaction purification to remove residual solvents .

Troubleshooting: If trifluoromethyl group incorporation is low, substitute CF₃ sources (e.g., TMSCF₃ instead of CF₃CO₂H) .

Advanced: How to evaluate the compound’s stability in biological assay buffers?

Answer:

Accelerated Degradation Studies:

- Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via LC-MS at 0, 24, 48 hrs.

- Key Metrics: Half-life (t₁/₂) and degradation products (e.g., free amine from Boc cleavage) .

Light Sensitivity Test: Expose to UV (254 nm) for 24 hrs. Analyze photodegradants using HRMS.

Data Analysis: Use kinetic modeling (first-order decay) to predict shelf-life under assay conditions.

Example: A related carbamate showed 90% stability in PBS after 48 hrs but degraded rapidly in acidic media (t₁/₂ = 2 hrs) .

Advanced: What computational methods predict reactivity of the nitro group in catalytic reactions?

Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to model nitro group reduction pathways (e.g., catalytic hydrogenation).

- Frontier Molecular Orbital (FMO) Analysis: Identify nucleophilic/electrophilic sites. The nitro group’s LUMO often directs attack by reducing agents .

- MD Simulations: Simulate solvent interactions (e.g., DCM vs. THF) to predict solvation effects on reaction rates.

Validation: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.